3-chloro-N-ethyl-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-ethyl-4-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a chloro group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-4-methoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-4-methoxyaniline followed by N-ethylation. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the N-ethylation is achieved using ethylating agents like ethyl iodide or diethyl sulfate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed reactions can be employed to facilitate the coupling reactions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-chloro-N-ethyl-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzenesulfonamide
- 4-chloro-N-ethyl-3-methoxybenzenesulfonamide
- 3-chloro-4-methoxybenzonitrile
- 3-chloro-4-methoxybenzaldehyde
Uniqueness
3-chloro-N-ethyl-4-methoxybenzenesulfonamide is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C9H12ClNO3S |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
3-chloro-N-ethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)7-4-5-9(14-2)8(10)6-7/h4-6,11H,3H2,1-2H3 |
InChI Key |
DGAKZIUUAYICBX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
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